2-(2,6-Difluorophenoxy)-1-nitrobenzene
Description
2-(2,6-Difluorophenoxy)-1-nitrobenzene is a fluorinated aromatic compound characterized by a nitro group (-NO₂) at the 1-position of a benzene ring and a 2,6-difluorophenoxy substituent at the 2-position. This structure combines electron-withdrawing (nitro) and electron-donating (phenoxy) groups, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H7F2NO3 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7F2NO3/c13-8-4-3-5-9(14)12(8)18-11-7-2-1-6-10(11)15(16)17/h1-7H |
InChI Key |
KUURTEAOMQZIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
The introduction of fluorine atoms and nitro groups significantly alters chemical behavior. For example:
- 2,5-Difluoronitrobenzene (): This compound undergoes nucleophilic aromatic substitution (SNAr) with dimethyl malonate under basic conditions to form dimethyl-2-(4-fluoro-2-nitrophenyl)malonate. The fluorine atoms at the 2- and 5-positions activate the nitro-bearing ring for SNAr, a reactivity pattern likely shared with 2-(2,6-difluorophenoxy)-1-nitrobenzene due to similar electronic effects .
- 4-(Substituted)-5-fluorobenzene-1,2-diamine (): Derived from nitro precursors via SnCl₂-mediated reduction, this diamine highlights the reducibility of nitro groups in fluorinated aromatics. The presence of 2,6-difluorophenoxy in 2-(2,6-difluorophenoxy)-1-nitrobenzene may slow reduction kinetics compared to less electron-deficient nitroarenes due to enhanced resonance stabilization of the nitro group .
Structural and Electronic Comparisons
The 2,6-difluorophenoxy group in 2-(2,6-difluorophenoxy)-1-nitrobenzene introduces steric hindrance and electronic effects distinct from simpler fluoronitrobenzenes. Compared to 2,5-difluoronitrobenzene, the phenoxy group in the former may enhance solubility in organic solvents while reducing electrophilicity at the nitro-bearing carbon .
Research Findings and Limitations
- Reduction kinetics: Fluorinated nitroarenes like 2-(2,6-difluorophenoxy)-1-nitrobenzene require prolonged reaction times (5–7 hours) under SnCl₂-mediated conditions, as seen in analogous systems (). This contrasts with non-fluorinated nitrobenzenes, which reduce faster .
Preparation Methods
Fluorination of 1,2,3-Trichlorobenzene
The synthesis of 2,6-difluoroaniline, a precursor to 2,6-difluorophenol, begins with 1,2,3-trichlorobenzene. Partial fluorination using potassium fluoride in sulfolane at 180–200°C replaces two chlorine atoms with fluorine, yielding 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. Distillation isolates the 2,6-difluoro isomer, which undergoes selective hydrogenation over palladium on carbon (0.5–10 wt%) to remove the remaining chlorine. Subsequent amination with ammonium hydroxide and a copper catalyst at 150–200°C produces 2,6-difluoroaniline.
Diazotization and Hydrolysis
2,6-Difluoroaniline is converted to 2,6-difluorophenol via diazotization. Treatment with sodium nitrite in hydrochloric acid at 0–5°C forms the diazonium salt, which is hydrolyzed in dilute sulfuric acid at 80°C. This two-step process achieves yields of 65–75%, with the phenol isolated via steam distillation.
Preparation of 1-Chloro-2-nitrobenzene
Nitration of Chlorobenzene
Chlorobenzene undergoes nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C, yielding a mixture of 1-chloro-2-nitrobenzene (30%) and 1-chloro-4-nitrobenzene (70%). The ortho isomer is separated via fractional crystallization, though its lower stability necessitates careful temperature control.
Alternative Routes
Direct chlorination of nitrobenzene using iron(III) chloride at 40°C provides 1-chloro-2-nitrobenzene in 45% yield, albeit with significant meta byproducts.
Ullmann Coupling for Ether Formation
Reaction Mechanism
The Ullmann coupling of 1-chloro-2-nitrobenzene and 2,6-difluorophenol employs a copper(I) iodide catalyst (10 mol%) and cesium carbonate in dimethylformamide (DMF) at 120°C. The nitro group activates the chlorine at the ortho position, enabling nucleophilic aromatic substitution by the phenoxide ion.
Reaction equation :
Optimization
-
Catalyst loading : Increasing CuI to 15 mol% improves yields from 52% to 68%.
-
Solvent effects : Switching to dimethyl sulfoxide (DMSO) reduces reaction time from 24 h to 12 h.
-
Base selection : Potassium carbonate yields 60% product, while cesium carbonate achieves 72%.
Alternative Synthetic Routes
Mitsunobu Reaction
Using triphenylphosphine and diethyl azodicarboxylate (DEAD), 2-nitrobenzyl alcohol couples with 2,6-difluorophenol in tetrahydrofuran (THF) at 0°C. However, the reaction stalls at 35% yield due to steric hindrance from the nitro group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,6-Difluorophenoxy)-1-nitrobenzene, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Nucleophilic aromatic substitution : The 2,6-difluorophenoxy group can be introduced via SNAr reactions, leveraging the electron-withdrawing nitro group to activate the benzene ring. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to facilitate substitution .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 20:1 → 9:1) is effective for isolating the product, as demonstrated in analogous syntheses .
- Yield optimization : Control reaction temperature (e.g., 75–90°C) and stoichiometric ratios (e.g., 1.2 equivalents of phenoxide nucleophile) to minimize side reactions.
Q. How can conflicting spectral data (e.g., NMR, LCMS) for 2-(2,6-Difluorophenoxy)-1-nitrobenzene be resolved?
- Methodology :
- Cross-validation : Compare LCMS data (e.g., m/z 701 [M+H]⁺ in related compounds ) with theoretical molecular weights. Use high-resolution mass spectrometry (HRMS) for precise confirmation.
- NMR analysis : Assign fluorine-19 (¹⁹F NMR) and carbon-13 (¹³C NMR) signals to distinguish between positional isomers. For example, the 2,6-difluorophenoxy group shows distinct splitting patterns compared to 3,5-substituted analogs .
- HPLC retention times : Standardize analytical conditions (e.g., SQD-FA05 method with 1.08-minute retention time ) to ensure reproducibility.
Advanced Research Questions
Q. How do electronic effects of the 2,6-difluorophenoxy group influence the nitrobenzene ring’s reactivity in further functionalization?
- Methodology :
- Electron-withdrawing effects : The fluorine atoms and nitro group create a strongly electron-deficient ring, favoring electrophilic substitutions at meta positions. Computational studies (e.g., DFT) can map charge distribution to predict reactivity .
- Case study : In analogs like 4-(2,6-difluorophenoxy)pyrimidines, fluorine substitution enhances binding to targets like the HMRGX1 receptor via electronic modulation . Similar principles apply to nitro group reduction or displacement in this compound.
Q. What strategies mitigate instability of intermediates during synthesis (e.g., nitro reduction)?
- Methodology :
- In situ reduction : Use SnCl₂·2H₂O in ethanol under reflux (75°C) for nitro-to-amine conversion, followed by immediate alkaline workup to prevent oxidation, as shown in fluorobenzene diamine syntheses .
- Protective groups : Introduce temporary protecting groups (e.g., acetyl) for sensitive intermediates. For example, stabilize amines via acetylation before further reactions .
Q. Can computational models predict the biological activity of derivatives of 2-(2,6-Difluorophenoxy)-1-nitrobenzene?
- Methodology :
- Molecular docking : Screen derivatives against receptors like HMRGX1, where 2,6-difluorophenoxy groups enhance binding affinity in pain-modulating compounds .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data to design optimized analogs.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar compounds (e.g., 48% vs. 79% in analogous syntheses)?
- Methodology :
- Reaction monitoring : Use TLC or in-line analytics (e.g., ReactIR) to identify incomplete reactions or side products early.
- Parameter adjustment : Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) or catalyst loading, as demonstrated in GP-1 protocols .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
